molecular formula C18H11N5O2 B14009817 3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid

3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid

Cat. No.: B14009817
M. Wt: 329.3 g/mol
InChI Key: VFGICKXXOMHSPW-UHFFFAOYSA-N
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Description

3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core substituted with an amino group, a cyano group, and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the hetarylation of benzimidazol-2-ylacetonitriles by 2,3-dichloro-quinoxaline, which proceeds at the methylene group. The reaction of 2-chloro-3-[α-cyano-α-(benzimidazol-2-yl)methylene]-3,4-dihydroquinoxalines with primary amines leads to the formation of 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, dichloro-quinoxaline, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with primary amines can lead to the formation of 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines .

Scientific Research Applications

3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but its ability to interact with nucleophiles and electrophiles suggests a broad range of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid is unique due to its combination of an amino group, a cyano group, and a benzoic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H11N5O2

Molecular Weight

329.3 g/mol

IUPAC Name

3-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid

InChI

InChI=1S/C18H11N5O2/c19-9-12-15-17(22-14-7-2-1-6-13(14)21-15)23(16(12)20)11-5-3-4-10(8-11)18(24)25/h1-8H,20H2,(H,24,25)

InChI Key

VFGICKXXOMHSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=CC(=C4)C(=O)O)N)C#N

Origin of Product

United States

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